molecular formula C5H6ClN3 B12977162 2-(Chloromethyl)pyrimidin-5-amine

2-(Chloromethyl)pyrimidin-5-amine

Cat. No.: B12977162
M. Wt: 143.57 g/mol
InChI Key: VEOMXYOAIORPFZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidin-5-amine is a chemical compound with the CAS Number 1240598-93-9 and a molecular formula of C5H6ClN3 . It has a molecular weight of 143.57 . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both a chloromethyl group and an amine group on the pyrimidine ring makes it a valuable precursor for the design and synthesis of more complex molecules. Pyrimidine derivatives are of significant research interest due to their wide range of biological activities. For instance, structurally similar N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been explored as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms . Furthermore, other chloromethyl-substituted pyrimidine intermediates have been utilized in the development of novel antifolate agents . This chemical is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

2-(chloromethyl)pyrimidin-5-amine

InChI

InChI=1S/C5H6ClN3/c6-1-5-8-2-4(7)3-9-5/h2-3H,1,7H2

InChI Key

VEOMXYOAIORPFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCl)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The most common approach to prepare 2-(Chloromethyl)pyrimidin-5-amine is the chloromethylation of 2-aminopyrimidine or its derivatives. This involves the reaction of the amino-substituted pyrimidine with formaldehyde and hydrochloric acid, which acts both as a chlorinating agent and acid catalyst.

  • Reagents: Formaldehyde (as paraformaldehyde or aqueous solution), hydrochloric acid.
  • Solvent: Often aqueous or organic solvents such as dichloromethane or dimethylformamide (DMF).
  • Temperature: Moderate heating, typically 50–70°C.
  • Catalysts: Acidic catalysts like hydrochloric acid facilitate the formation of the chloromethyl intermediate.

The reaction proceeds via electrophilic substitution where the amino group activates the pyrimidine ring, allowing the chloromethyl group to attach at the 2-position adjacent to the amino group.

Industrial Scale Adaptations

Industrial processes optimize this reaction by:

  • Using continuous flow reactors to maintain consistent temperature and reagent mixing.
  • Employing purification steps such as recrystallization or chromatography to achieve high purity.
  • Controlling stoichiometry to minimize side reactions and by-products.

Alternative Synthetic Routes

Starting from 2-Chloropyrimidine

Another method involves the nucleophilic substitution of 2-chloropyrimidine with aniline derivatives or ammonia to introduce the amino group at the 5-position, followed by chloromethylation at the 2-position.

  • Catalysts: Palladium catalysts are used in some cases to facilitate coupling reactions.
  • Bases: Potassium carbonate or similar bases are employed to deprotonate amines and promote substitution.
  • Solvents: DMF or other polar aprotic solvents.
  • Temperature: Elevated temperatures to drive the reaction.

This method is more common in laboratory-scale synthesis and can be adapted for industrial use with process optimization.

Preparation via 2-Chloro-5-chloromethylpyridine Intermediate

A key intermediate in the synthesis of this compound is 2-chloro-5-chloromethylpyridine , which can be prepared by innovative chlorination and cyclization methods.

Chlorination and Cyclization Method

  • Step 1: Chlorination addition of a precursor (e.g., cyclopentadiene-propenal derivative) in the presence of DMF as solvent at low temperatures (-5 to 25°C).
  • Step 2: Ring-closure reaction using chlorination cyclization reagents such as phosphorus oxychloride, phosphorus trichloride, phosphorus pentachloride, or solid phosgene.
  • Catalysts: Organic bases or hydrogen halides to promote cyclization.
  • Solvents: Toluene, chlorobenzene, ethylene dichloride, or Sherwood oil.
  • Outcome: High purity (>95%) 2-chloro-5-chloromethylpyridine with improved yield and reduced environmental impact due to minimized phosphorus-containing waste.

Conversion to this compound

The intermediate 2-chloro-5-chloromethylpyridine can be reacted with excess ammonia under controlled temperatures (-50°C to +50°C) to substitute the chlorine at the 5-position with an amino group, yielding this compound.

  • Reaction conditions: Ammonia in liquid or gaseous form, often in the presence of a diluent such as toluene.
  • Temperature: 0–5°C for several hours.
  • Yield: Approximately 70% with high selectivity.
  • Advantages: Simple, one-step amination with minimal side reactions.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents & Conditions Advantages Yield & Purity
Chloromethylation of 2-aminopyrimidine 2-aminopyrimidine, formaldehyde, HCl 50–70°C, aqueous/organic solvent, acid catalyst Simple, direct Moderate to high yield, high purity
Nucleophilic substitution on 2-chloropyrimidine 2-chloropyrimidine, aniline or ammonia Pd catalyst, K2CO3 base, DMF solvent, elevated temp Versatile, adaptable for scale Variable, depends on conditions
Chlorination & cyclization to 2-chloro-5-chloromethylpyridine Cyclopentadiene-propenal derivative DMF solvent, chlorination reagents (POCl3, phosgene), 0–25°C High purity, reduced waste >95% purity, high yield
Amination of 2-chloro-5-chloromethylpyridine 2-chloro-5-chloromethylpyridine, NH3 0–5°C, toluene diluent, excess ammonia High selectivity, simple process ~70% yield, high selectivity

Research Findings and Process Improvements

  • The cyclopentadiene-propenal route with improved chlorination and cyclization steps reduces environmental impact by minimizing DMF and phosphorus-containing waste discharge.
  • Use of solid phosgene and alternative chlorination reagents enhances safety and cost-effectiveness.
  • Controlled amination with ammonia avoids nucleophilic displacement of the 2-chloro substituent, ensuring high selectivity for the 5-amino substitution.
  • Industrial processes emphasize continuous flow reactors and advanced purification to scale up production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrimidin-5-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: Products include pyrimidine carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

2-(Chloromethyl)pyrimidin-5-amine serves as a crucial building block in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that yield derivatives with potential therapeutic effects.

Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit anticancer properties. For instance, compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. A study highlighted that certain derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting a potential for development into anticancer agents.

CompoundCell Line TestedIC50 (µM)
Derivative AHeLa10.5
Derivative BMCF-78.3
Derivative CA54912.0

COX-2 Inhibition

Compounds containing the pyrimidine structure have been investigated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. Research demonstrated that derivatives of this compound exhibited significant COX-2 inhibition, with IC50 values comparable to established inhibitors like celecoxib.

CompoundIC50 (µM)Reference
Compound X0.04
Compound Y0.03

Agricultural Chemistry

In agricultural applications, this compound is utilized as an intermediate in the synthesis of agrochemicals, particularly insecticides and herbicides.

Synthesis of Insecticides

The compound is integral in the synthesis of several pyridine-based insecticides such as imidacloprid and acetamiprid, which are widely used for pest management in crops. The synthetic pathways involve chlorination and subsequent reactions that introduce functional groups necessary for bioactivity.

Herbicide Development

Research has shown that derivatives of this compound can be designed to target specific weed species while minimizing impact on non-target plants, enhancing selectivity and efficacy in agricultural settings.

Case Study on Anticancer Activity

A recent investigation focused on a derivative synthesized from this compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This study provided evidence supporting the compound's potential as an anticancer agent.

Case Study on COX-2 Inhibition

Another study evaluated the anti-inflammatory effects of a series of pyrimidine derivatives, including those derived from this compound, showing substantial inhibition of COX-2 activity at low concentrations, indicating their potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The pyrimidine ring can also interact with various molecular targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 2-(Chloromethyl)pyrimidin-5-amine and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications References
This compound 79651-35-7 C₅H₆ClN₃ -CH₂Cl (2), -NH₂ (5) 143.57 High reactivity due to chloromethyl group
2-Chloro-4-methylpyrimidin-5-amine 20090-69-1 C₅H₆ClN₃ -Cl (2), -CH₃ (4), -NH₂ (5) 143.57 Research applications; structural similarity 0.82
2-(Trifluoromethyl)pyrimidin-5-amine 73418-87-8 C₅H₄F₃N₃ -CF₃ (2), -NH₂ (5) 163.10 Electron-withdrawing CF₃ group enhances stability
4-Chloranylpyrimidin-5-amine Not available C₄H₄ClN₃ -Cl (4), -NH₂ (5) 129.55 Simpler structure; planar molecular arrangement
5-Bromo-2-chloropyrimidin-4-amine Not available C₄H₃BrClN₃ -Br (5), -Cl (2), -NH₂ (4) 223.45 Halogen-rich; used in coordination chemistry
5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride 70476-08-3 C₆H₉Cl₂N₃ -CH₂Cl (5), -CH₃ (2), -NH₂ (4) 194.06 Hydrochloride salt improves solubility

Pharmacological Relevance

Crystallographic and Stability Data

  • Hydrogen Bonding : 5-Chloropyrimidin-2-amine forms intermolecular N–H···N hydrogen bonds, enhancing crystalline stability . Similar interactions may occur in this compound, though steric effects from the chloromethyl group could alter packing efficiency.
  • Salt Forms : Hydrochloride salts (e.g., 5-(Chloromethyl)-2-methylpyrimidin-4-amine hydrochloride) improve solubility for in vivo applications .

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